N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a chlorinated aromatic ring, methoxy groups, and an isoxazole ring, making it an interesting subject for research in organic chemistry and related disciplines.
Mechanism of Action
Target of Action
The primary target of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is the serotonin 5-HT 2A receptor . This receptor plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.
Mode of Action
This compound acts as a potent agonist at the 5-HT 2A receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT 2A receptor stimulates a response, leading to changes in cellular activity.
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves several steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with appropriate reagents to introduce the isoxazolecarboxamide moiety. The reaction conditions often involve the use of solvents like ethyl acetate and purification techniques such as silica gel column chromatography .
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be compared to other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Known for its potent hallucinogenic effects.
4-Chloro-2,5-dimethoxyamphetamine (DOC): Another compound with similar psychoactive properties.
2,5-Dimethoxy-4-chloroamphetamine (DOC): Shares structural similarities and pharmacological effects.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-7-13(8(2)21-17-7)14(18)16-10-6-11(19-3)9(15)5-12(10)20-4/h5-6H,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISNRWYAFPNFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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